2-Bromo-3-thiophenecarboxylic acid
Overview
Description
2-Bromo-3-thiophenecarboxylic acid is an organic compound with the molecular formula C5H3BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the second position and a carboxylic acid group at the third position of the thiophene ring .
Mechanism of Action
Target of Action
It is known that thiophene derivatives, such as suprofen, have been used as active ingredients in some eye drops .
Mode of Action
It’s known that thiophene-2-carboxylic acid, a related compound, undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . This suggests that 2-Bromo-3-thiophenecarboxylic acid may also undergo similar reactions.
Biochemical Pathways
Related compounds have been used in the synthesis of diverse heterocycles using a nucleophilic cyclization strategy .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
A related compound, suprofen, has been used as an active ingredient in eye drops, suggesting potential therapeutic effects .
Action Environment
It’s known that the compound is a solid at room temperature , which may influence its stability and efficacy under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-thiophenecarboxylic acid typically involves the bromination of 3-thiophenecarboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other derivatives under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Thiophene sulfoxides or sulfones.
Reduction Products: Thiophene alcohols or other reduced derivatives.
Scientific Research Applications
2-Bromo-3-thiophenecarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of novel materials.
Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Research into its potential therapeutic applications, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
3-Thiophenecarboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Thiophenecarboxylic acid: The carboxylic acid group is at the second position, altering its reactivity and properties.
4-Bromo-3-thiophenecarboxylic acid: The bromine atom is at the fourth position, leading to different chemical behavior.
Uniqueness: 2-Bromo-3-thiophenecarboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group on the thiophene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
2-bromothiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSXMPCELBYUSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50488551 | |
Record name | 2-Bromothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50488551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24287-95-4 | |
Record name | 2-Bromo-3-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24287-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50488551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-thiophenecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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